molecular formula C7H14N2O B3037723 2-Amino-1-piperidin-1-yl-ethanone CAS No. 5649-08-1

2-Amino-1-piperidin-1-yl-ethanone

Cat. No. B3037723
CAS RN: 5649-08-1
M. Wt: 142.2 g/mol
InChI Key: MVQXQAOYDOPPEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-1-piperidin-1-yl-ethanone, also known by its IUPAC name 2-oxo-2-(1-piperidinyl)ethylamine, is a compound with the molecular formula C7H14N2O . It has a molecular weight of 142.20 g/mol . The compound is characterized by the presence of a piperidine ring, an amino group, and a ketone group .


Synthesis Analysis

A series of novel heterocyclic compounds containing both tetrazoles and piperidine nuclei together, namely, 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone, were synthesized by the treatment of the respective 2-chloro-1-(1-aryl-1H-tetrazol-5-yl)ethanone with piperidine in acetonitrile for 6 hours .


Molecular Structure Analysis

The molecular structure of 2-Amino-1-piperidin-1-yl-ethanone consists of a piperidine ring attached to a carbon atom, which is further connected to an amino group and a carbonyl group . The InChI code for the compound is 1S/C7H14N2O/c8-6-7(10)9-4-2-1-3-5-9/h1-6,8H2 .


Physical And Chemical Properties Analysis

2-Amino-1-piperidin-1-yl-ethanone has a molecular weight of 142.20 g/mol and a molecular formula of C7H14N2O . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 142.110613074 g/mol . The topological polar surface area is 46.3 Ų .

Scientific Research Applications

Drug Design and Synthesis

Piperidine derivatives, including 2-Amino-1-piperidin-1-yl-ethanone, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry, being present in more than twenty classes of pharmaceuticals . They are also used in the synthesis of various piperidine derivatives such as substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Anticancer Applications

A series of 2-amino-4-(1-piperidine) pyridine derivatives, which include 2-Amino-1-piperidin-1-yl-ethanone, have been designed as clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitors . ALK was originally discovered in anaplastic large cell lymphoma as a transmembrane receptor tyrosine kinase .

Antiviral Applications

Piperidine derivatives are utilized in different ways as antiviral agents . The piperidine nucleus is a pivotal cornerstone in the production of drugs, and its byproducts show several important pharmacophoric features .

Antimalarial Applications

Piperidine derivatives are also utilized as antimalarial agents . They have been found to exhibit a wide variety of biological activities, making them a vital fundament in the production of drugs .

Antimicrobial and Antifungal Applications

Piperidine derivatives are utilized as antimicrobial and antifungal agents . They have been found to exhibit a wide variety of biological activities, making them a vital fundament in the production of drugs .

Antihypertension, Analgesic, and Anti-inflammatory Applications

Piperidine derivatives are utilized as antihypertension, analgesic, and anti-inflammatory agents . They have been found to exhibit a wide variety of biological activities, making them a vital fundament in the production of drugs .

Anti-Alzheimer and Antipsychotic Applications

Piperidine derivatives are utilized as anti-Alzheimer and antipsychotic agents . They have been found to exhibit a wide variety of biological activities, making them a vital fundament in the production of drugs .

Anticoagulant Applications

Modesto et al. synthesized a line of 4-(piperidin-1-yl)pyridine derivatives. Structure activity relationship studies revealed that compound 33 exhibited strong factor IIa inhibition and showed good anticoagulant effect .

Future Directions

While specific future directions for 2-Amino-1-piperidin-1-yl-ethanone are not mentioned in the available literature, the compound’s potential for further elaboration in organophotocatalysed synthesis of 2-piperidinones has been noted .

properties

IUPAC Name

2-amino-1-piperidin-1-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c8-6-7(10)9-4-2-1-3-5-9/h1-6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVQXQAOYDOPPEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-piperidin-1-yl-ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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